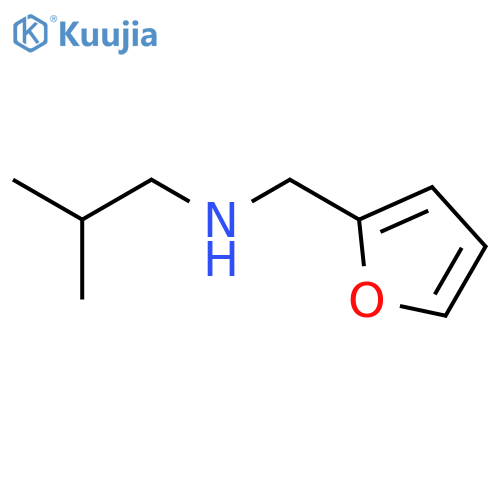

Cas no 58924-66-6 ((furan-2-ylmethyl)(2-methylpropyl)amine)

(furan-2-ylmethyl)(2-methylpropyl)amine 化学的及び物理的性質

名前と識別子

-

- N-(Furan-2-ylmethyl)-2-methylpropan-1-amine

- (2-furylmethyl)isobutylamine(SALTDATA: FREE)

- (2-FURYLMETHYL)ISOBUTYLAMINE

- AC1NGE10

- AG-G-09118

- BBL000058

- CTK5A9099

- MolPort-000-941-476

- STK511397

- CHEMBRDG-BB 9071652

- DTXSID90406017

- (furan-2-ylmethyl)(2-methylpropyl)amine

- 58924-66-6

- EN300-33278

- MFCD07410483

- VS-00423

- AKOS000129478

- [(furan-2-yl)methyl](2-methylpropyl)amine

- DB-179109

-

- MDL: MFCD07410483

- インチ: InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3

- InChIKey: ZKSHFBNCIZSCPU-UHFFFAOYSA-N

- ほほえんだ: CC(C)CNCC1=CC=CO1

計算された属性

- せいみつぶんしりょう: 153.11500

- どういたいしつりょう: 153.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 25.2Ų

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 194.5±15.0 °C at 760 mmHg

- フラッシュポイント: 71.4±20.4 °C

- PSA: 25.17000

- LogP: 2.41610

- じょうきあつ: 0.4±0.4 mmHg at 25°C

(furan-2-ylmethyl)(2-methylpropyl)amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(furan-2-ylmethyl)(2-methylpropyl)amine 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(furan-2-ylmethyl)(2-methylpropyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33278-0.1g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 0.1g |

$238.0 | 2023-09-04 | ||

| Enamine | EN300-33278-5.0g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 5g |

$253.0 | 2023-06-08 | ||

| Enamine | EN300-33278-0.25g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 0.25g |

$249.0 | 2023-09-04 | ||

| Enamine | EN300-33278-1.0g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 1g |

$62.0 | 2023-06-08 | ||

| Enamine | EN300-33278-0.5g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 0.5g |

$260.0 | 2023-09-04 | ||

| Enamine | EN300-33278-10g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 10g |

$1163.0 | 2023-09-04 | ||

| Enamine | EN300-33278-5g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 5g |

$783.0 | 2023-09-04 | ||

| abcr | AB222124-1 g |

(2-Furylmethyl)isobutylamine; 95% |

58924-66-6 | 1g |

€137.20 | 2023-06-22 | ||

| Enamine | EN300-33278-0.05g |

[(furan-2-yl)methyl](2-methylpropyl)amine |

58924-66-6 | 0.05g |

$227.0 | 2023-09-04 | ||

| abcr | AB222124-1g |

(2-Furylmethyl)isobutylamine, 95%; . |

58924-66-6 | 95% | 1g |

€137.20 | 2025-02-14 |

(furan-2-ylmethyl)(2-methylpropyl)amine 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

(furan-2-ylmethyl)(2-methylpropyl)amineに関する追加情報

Introduction to (furan-2-ylmethyl)(2-methylpropyl)amine and CAS No. 58924-66-6

Compound with the CAS number 58924-66-6 and the product name (furan-2-ylmethyl)(2-methylpropyl)amine represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of (furan-2-ylmethyl)(2-methylpropyl)amine consists of a furan ring substituted with a methyl group at the 2-position, linked to an amine group that further connects to a 2-methylpropyl chain. This configuration imparts specific electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of the furan ring enhances the compound's reactivity, allowing it to participate in various chemical transformations that are crucial for pharmaceutical applications.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing furan moieties. The furan ring is known for its ability to interact with biological targets in unique ways, often leading to the development of novel therapeutic agents. For instance, studies have shown that furan-based compounds can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating a range of diseases.

One of the most notable applications of (furan-2-ylmethyl)(2-methylpropyl)amine is in the synthesis of bioactive molecules. Researchers have utilized this compound as a building block to create more complex structures with enhanced biological activity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in cancer therapy. The ability of these derivatives to modulate kinase activity has been linked to their ability to interfere with signaling pathways that are aberrantly activated in tumor cells.

The role of (furan-2-ylmethyl)(2-methylpropyl)amine in drug development extends beyond kinase inhibition. It has also been explored as a precursor for the synthesis of compounds with antimicrobial properties. In particular, researchers have focused on developing new antibiotics by modifying the structure of this compound to enhance its binding affinity for bacterial enzymes. This approach has led to the discovery of several novel antimicrobial agents that show promise in combating drug-resistant bacteria.

Another area where this compound has shown promise is in the field of neurology. The unique structural features of (furan-2-ylmethyl)(2-methylpropyl)amine make it an attractive candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that furan-based compounds can cross the blood-brain barrier and interact with neurotransmitter systems, potentially leading to new therapeutic strategies.

The synthetic methodologies used for preparing (furan-2-ylmethyl)(2-methylpropyl)amine are also worth mentioning. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yields and purity. One common approach involves the reaction of furan derivatives with appropriate alkylating agents followed by functional group transformations. These synthetic routes highlight the compound's importance as a key intermediate in organic chemistry.

The safety profile of (furan-2-ylmethyl)(2-methylpropyl)amine is another critical aspect that has been extensively studied. While this compound is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure safety during its use in laboratory settings. Researchers have conducted toxicity studies to assess its potential effects on human health and the environment. These studies have generally shown that the compound is well-tolerated at low concentrations but may pose risks at higher levels.

In conclusion, (furan-2-ylmethyl)(2-methylpropyl)amine (CAS No. 58924-66-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules with applications ranging from cancer therapy to antimicrobial treatments and neurological disorders. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in the field of chemical biology.

58924-66-6 ((furan-2-ylmethyl)(2-methylpropyl)amine) 関連製品

- 88230-53-9(N-(2-furylmethyl)-1-butanamine)

- 2228410-30-6(3-(diethoxymethyl)pentanedioic acid)

- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)

- 54151-35-8(1-Dipropylamino-2-propanone)

- 165454-06-8(Cbz-NH-PEG2-CH2COOH)

- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)